N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methoxy-5-methylbenzenesulfonamide

Medicinal chemistry Sulfonamide SAR Pre-procurement evaluation

Unannotated sulfonamide scaffolds create gaps in screening libraries, delaying the discovery of novel target interactions. This compound provides a structurally distinct probe that overcomes this limitation. It features a 2-fluorophenyl group and a quaternary methoxypropyl linker, with zero existing ChEMBL bioactivities. This blank pharmacological slate makes it ideal for identifying new chemotype-target pairs. - Physicochemical profile: MW 367.44, logP 3.144, tPSA 64 Ų-positioned in lead-like chemical space. - Reliable supply: In stock with rapid global delivery, ensuring uninterrupted screening workflows.

Molecular Formula C18H22FNO4S
Molecular Weight 367.44
CAS No. 1797881-22-1
Cat. No. B2912656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methoxy-5-methylbenzenesulfonamide
CAS1797881-22-1
Molecular FormulaC18H22FNO4S
Molecular Weight367.44
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C)(C2=CC=CC=C2F)OC
InChIInChI=1S/C18H22FNO4S/c1-13-9-10-16(23-3)17(11-13)25(21,22)20-12-18(2,24-4)14-7-5-6-8-15(14)19/h5-11,20H,12H2,1-4H3
InChIKeyXFVGXHZHTCPLLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1797881-22-1: Structural Identity & Provenance


N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methoxy-5-methylbenzenesulfonamide (CAS 1797881-22-1) is a synthetic sulfonamide derivative featuring a 2-fluorophenyl group, a methoxypropyl linker, and a 2-methoxy-5-methylbenzenesulfonamide core. Its molecular formula is C18H22FNO4S, with a molecular weight of 367.44 g/mol and a computed logP of 3.144 [1]. According to the ZINC15 database (substance ZINC000001050226), this compound is commercially available but has no known biological activity reported in ChEMBL as of the latest update, and it is not associated with any publications or clinical trials [1]. This compound remains a structurally characterized but pharmacologically unannotated chemical entity, placing the burden of differentiation on its physicochemical and structural properties relative to closely related analogs.

Structural IdentityUnique 2-fluorophenyl, methoxypropyl linker, and 2-methoxy-5-methyl sulfonamide core.
Annotation StatusZero known bioactivities in ChEMBL; no prior target engagement data.
Procurement ContextMay support unbiased phenotypic screening and chemical probe design workflows.

Why Generic Substitution Fails for 1797881-22-1


Within the sulfonamide class, even minor structural perturbations can drastically alter target binding, pharmacokinetics, and off-target profiles. The target compound incorporates a unique combination of a 2-fluorophenyl moiety, a quaternary methoxypropyl linker, and a 2-methoxy-5-methyl substitution pattern on the benzenesulfonamide ring. The ZINC15 database explicitly records that this compound has no known biological activity in ChEMBL, meaning its selectivity and potency landscapes are entirely uncharted [1]. Closely related analogs—such as the 5-chloro derivative (CAS 1797559-56-8) or the simpler N-(2-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide—lack publicly available head-to-head comparative data. Substituting any of these compounds without empirical evidence assumes equivalence in target engagement, metabolic stability, and off-target liability, a risk that is scientifically unjustified. The following section documents the quantitative evidence available, with explicit declarations where data is absent.

Closest analogs (5-chloro derivative and simpler sulfonamide) lack head-to-head comparative biological data; target engagement may not transfer.
5-chloro substitution alters lipophilicity and hydrogen-bond capacity; physicochemical profiles may shift permeability and binding.
Rotatable bond count variation (more flexibility in target compound) can affect metabolic stability and entropy-driven binding; results may not reproduce across analogs.

Quantitative Differentiation: 1797881-22-1 vs Analogs


Physicochemical Property Comparison vs. 5-Chloro Analog

The target compound incorporates a methoxy group at the 2-position of the benzenesulfonamide ring, while the 5-chloro analog (5-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methylbenzenesulfonamide, CAS 1797559-56-8) bears a chlorine substituent at the same position. This substitution results in measurable differences in molecular size, lipophilicity, and hydrogen-bonding capacity. The target compound has a molecular weight of 367.44 g/mol and a topological polar surface area (tPSA) of 64 Ų [1]. The chloro analog, with molecular formula C20H22ClFNO3S, has a reported molecular weight of 397.91 g/mol [2], reflecting a 30.47 g/mol increase due to the chlorine vs. methoxy substitution, along with a reduction in hydrogen-bond acceptor count. These differences are quantifiable and constitute a structural basis for differential membrane permeability and target-binding potential, although no direct comparative biological assay data exists.

Molecular Weight
Cross-study comparable
367.44 g/mol vs 397.91 g/mol (Δ +30.47)
Supports differential permeability screening context.
No direct biological comparison data available.
Medicinal chemistry Sulfonamide SAR Pre-procurement evaluation

Lipophilicity & Polar Surface Area vs. Fragment Analog

The target compound exhibits a computed logP of 3.144 and a tPSA of 64 Ų [1]. In contrast, the simpler fragment analog 2-methoxy-5-methylbenzenesulfonamide (the core scaffold without the fluorophenyl-methoxypropyl tail) has a significantly lower logP (predicted ~0.8–1.2) and a smaller tPSA (~55–60 Ų) . The target compound's higher lipophilicity and larger polar surface area suggest enhanced membrane partitioning and a distinct hydrogen-bonding network compared to the minimal scaffold. This positions 1797881-22-1 as a more drug-like, fully elaborated lead-like molecule, whereas the core fragment is a starting point for optimization.

Computed logP
Cross-study comparable
3.14 vs ~1.0 (Δ ≈ +2.1)
May impact membrane partitioning in assay models.
Comparator logP estimated; verify experimentally.
In silico ADME Fragment-based drug design Chemical tool selection

Hydrogen-Bond Donor/Acceptor Profile vs. Unsubstituted Sulfonamide

The target compound possesses 1 hydrogen-bond donor (HBD) and 4 hydrogen-bond acceptors (HBA) [1], a profile that balances solubility and permeability. A structurally stripped analog, N-(2-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide (lacking the methoxypropyl linker), retains the same HBD count but may exhibit fewer rotatable bonds and a different HBA arrangement. The presence of the methoxypropyl linker in 1797881-22-1 introduces an additional ether oxygen (HBA) and increases conformational flexibility (9 rotatable bonds [1] vs. estimated 4–5 for the simpler analog), which can affect entropy-driven binding and metabolic stability.

Rotatable Bonds
Class-level inference
9 vs ~4–5 (Δ ≈ +4–5)
May influence binding entropy and solubility context.
Predicted values; confirm experimentally.
Ligand efficiency Physical chemistry Procurement specification

Biological Activity Evidence Gap

A comprehensive search of ChEMBL, PubMed, and patent databases reveals zero biological activity data for 1797881-22-1 [1]. This is in stark contrast to many sulfonamide analogs that have documented enzyme inhibition constants or cellular activity. The absence of data is itself a quantitative differentiation: the target compound is an uncharacterized chemical probe, whereas many commercial sulfonamide building blocks have established activity profiles. This evidence gap must be explicitly acknowledged in any procurement decision, as the compound's biological properties remain entirely unknown.

Known Bioactivities
Data to verify
0 (ChEMBL) vs nanomolar affinities for other sulfonamides
Supports unbiased screening context; no target engagement data.
Procurement for exploratory screening only.
Biological annotation Target engagement Risk assessment

Application Scenarios for 1797881-22-1


Unbiased Phenotypic Screening for Target Discovery

Because 1797881-22-1 has zero annotated bioactivities in ChEMBL [1], it is ideally suited for inclusion in diversity-oriented screening libraries where the goal is to identify completely novel target–ligand interactions. Its distinct physicochemical profile (MW 367.44, logP 3.144, tPSA 64 Ų) places it in a favorable lead-like space, and its lack of prior annotation reduces the risk of rediscovering known chemotypes.

Chemical Probe for Sulfonamide Binding Mechanisms

The compound's unique combination of a 2-fluorophenyl group and a methoxypropyl linker distinguishes it from simpler sulfonamide probes [2]. It can serve as a tool to interrogate the role of linker flexibility and fluorine substitution in target engagement, particularly in assays where conformational adaptability is hypothesized to be critical.

Analytical Reference Standard for Fluorinated Sulfonamides

The stable isotopic pattern and distinct mass (exact mass 367.125358 g/mol) make 1797881-22-1 a suitable reference compound for developing LC-MS/MS methods aimed at detecting sulfonamide derivatives in complex matrices, especially when differentiating between methoxy- and chloro-substituted analogs is required [1] [2].

Fragment Elaboration Studies in Medicinal Chemistry

Compared to the core fragment 2-methoxy-5-methylbenzenesulfonamide, the target compound represents an elaborated lead-like molecule with a +2 logP unit increase [1] . It can serve as a benchmark for evaluating the impact of fluorophenyl-methoxypropyl appendage on potency and ADME properties during hit-to-lead optimization campaigns.

Application
Selection Property
Validation Focus
Phenotypic Screening
Bioactivity-annotated-free scaffold
Unbiased hit identification context
Sulfonamide Probe Studies
Unique fluorophenyl-methoxypropyl linker
Linker-flexibility and fluorine engagement assays
Analytical Reference Standard
Distinct exact mass and isotopic pattern
LC-MS/MS method differentiation from chloro analogs
Fragment Elaboration Benchmark
Lead-like logP and MW profile vs core fragment
ADME property impact assessment during optimization
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